

Analysis of 2-Chloro-5-iodopyridine: A Review of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-iodopyridine

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A comprehensive review of existing data on **2-chloro-5-iodopyridine** reveals a notable absence of a publicly available, fully determined crystal structure. While the compound is commercially available and utilized in various synthetic applications, its detailed crystallographic analysis, including unit cell parameters, space group, and atomic coordinates, does not appear to be published in accessible scientific literature or crystallographic databases. This guide, therefore, summarizes the currently available chemical and physical data and outlines the standard experimental protocols that would be employed for a full crystal structure analysis.

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural and chemical properties of **2-chloro-5-iodopyridine**. Due to the lack of a published crystal structure, this document will focus on the known properties and the methodologies that would be applied to determine its three-dimensional atomic arrangement.

Physicochemical Properties

A summary of the known quantitative data for **2-chloro-5-iodopyridine** is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₅ H ₃ ClIN	Sigma-Aldrich
Molecular Weight	239.44 g/mol	Sigma-Aldrich
Melting Point	95-98 °C	ChemicalBook[1]
CAS Number	69045-79-0	Sigma-Aldrich

Table 1: Physicochemical Properties of **2-Chloro-5-iodopyridine**. This table summarizes the fundamental physical and chemical properties of the compound.

Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure, such as that of **2-chloro-5-iodopyridine**, would follow a well-established experimental workflow. The primary technique for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.

1. Synthesis and Crystallization:

The first crucial step is the synthesis of high-purity **2-chloro-5-iodopyridine**, followed by the growth of single crystals suitable for X-ray diffraction analysis. The general procedure is as follows:

- **Synthesis:** While commercially available, if a specific polymorph or higher purity is required, synthesis would be the initial step. Common synthetic routes to halogenated pyridines could be employed.
- **Purification:** The synthesized compound would be purified using standard techniques such as column chromatography or recrystallization to achieve a high degree of chemical purity.
- **Crystallization:** Growing single crystals is often the most challenging step. Various methods would be systematically explored:
 - **Slow Evaporation:** A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

- Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth.
- Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection:

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The experimental setup and data collection process are outlined below:

- Instrumentation: A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K α or Cu K α), a goniometer for crystal orientation, and a detector (e.g., CCD or CMOS) would be used.
- Data Collection Parameters:
 - The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
 - A series of diffraction images are collected as the crystal is rotated through a range of angles.
 - The diffraction data (reflection intensities and positions) are processed to determine the unit cell parameters and the space group of the crystal.

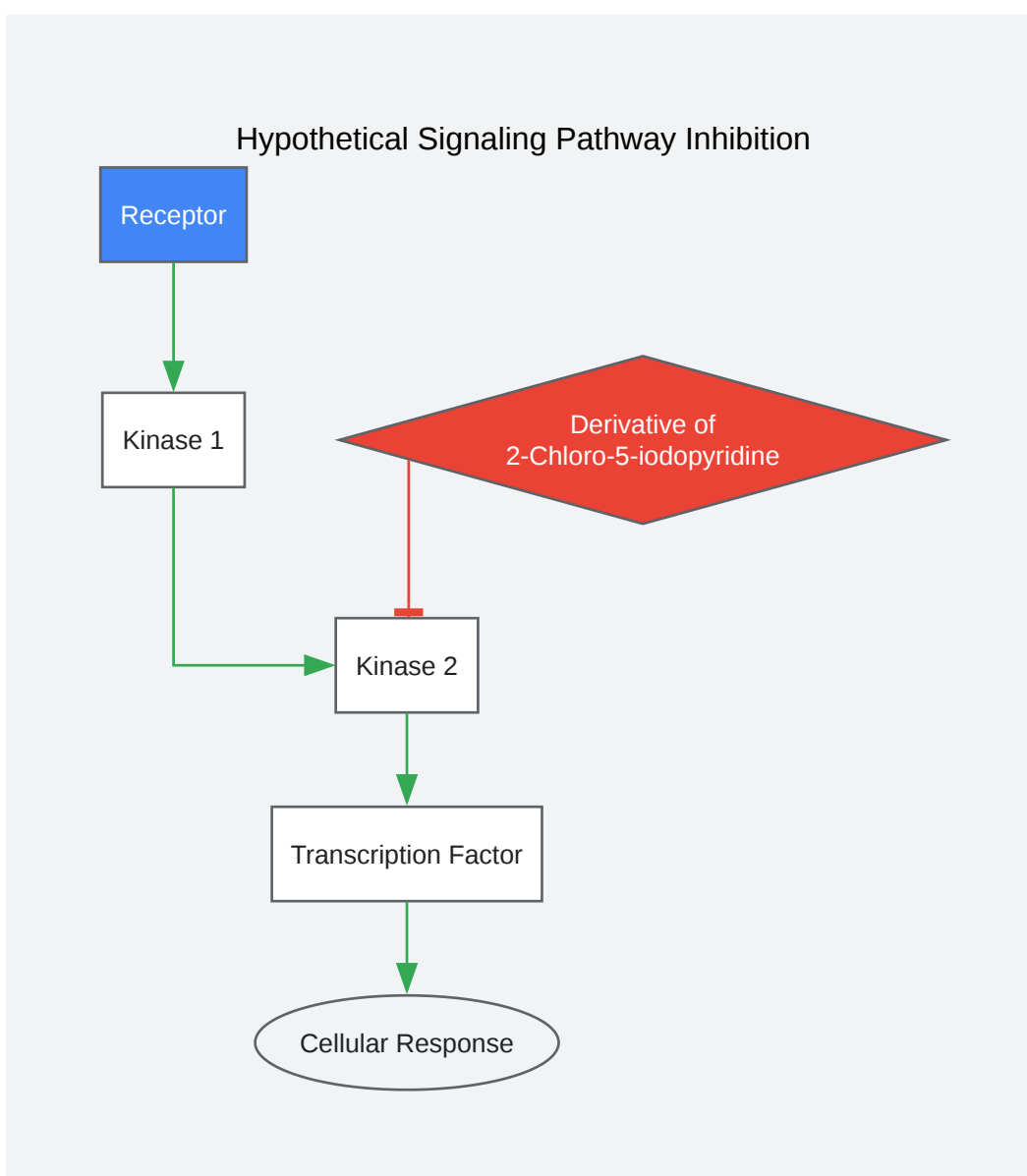
3. Structure Solution and Refinement:

The collected diffraction data is then used to solve and refine the crystal structure:

- Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

- **Structure Refinement:** The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.
- **Validation:** The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

The logical workflow for determining the crystal structure is depicted in the following diagram:



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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Analysis of 2-Chloro-5-iodopyridine: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352245#2-chloro-5-iodopyridine-crystal-structure-analysis]

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Phone: (601) 213-4426

Email: info@benchchem.com